4-(diethylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
描述
The compound 4-(diethylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (hereafter referred to as the "target compound") is a sulfonamide-containing benzamide derivative with a 1,3,4-oxadiazole moiety. The molecule consists of:
- A benzamide core substituted with a diethylsulfamoyl group at the 4-position.
- A 1,3,4-oxadiazole ring linked to the benzamide nitrogen, further substituted with a 4-fluorophenyl group at the 5-position.
This structural framework is shared with several antifungal and enzyme-inhibiting agents, particularly those targeting thioredoxin reductase (Trr1) and carbonic anhydrases .
属性
IUPAC Name |
4-(diethylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O4S/c1-3-24(4-2)29(26,27)16-11-7-13(8-12-16)17(25)21-19-23-22-18(28-19)14-5-9-15(20)10-6-14/h5-12H,3-4H2,1-2H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGGUOMMHUZOOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
4-(diethylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following characteristics:
- IUPAC Name : 4-(diethylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Molecular Formula : C19H19FN4O4S
- Molecular Weight : 418.4 g/mol
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxadiazole Ring : Cyclization of a hydrazide with a carboxylic acid derivative.
- Introduction of the Fluorophenyl Group : Achieved through nucleophilic aromatic substitution.
- Attachment of the Diethylsulfamoyl Group : Via sulfonation reactions involving sulfonyl chlorides.
The biological activity of 4-(diethylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking substrate access and reducing enzymatic activity.
- Receptor Modulation : It can interact with receptors to modulate various biological pathways.
Therapeutic Potential
Research indicates that this compound may possess several therapeutic properties:
- Anticancer Activity : Preliminary studies suggest potential effectiveness against certain cancer cell lines.
- Anti-inflammatory Effects : Investigated for its ability to reduce inflammation in various models.
Comparative Biological Activity
To illustrate the biological activity of 4-(diethylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide compared to similar compounds, the following table summarizes key findings:
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Larvicidal Activity : A study demonstrated that compounds similar to 4-(diethylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibited good larvicidal activities against mosquito larvae at concentrations as low as 10 mg/L .
- Fungicidal Activity : Another research indicated that related benzamide derivatives showed significant fungicidal properties against various fungal strains at higher concentrations .
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues in Antifungal Research
LMM5 and LMM11
These compounds, reported in and , share the 1,3,4-oxadiazole-benzamide scaffold but differ in sulfamoyl substituents:
- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
Key Observations :
- Bulkier sulfamoyl groups (e.g., cyclohexyl in LMM11) correlate with reduced antifungal potency compared to smaller substituents like benzyl(methyl) in LMM3.
- The 4-fluorophenyl group in the target compound may enhance π-π stacking with aromatic residues in enzyme binding pockets, a feature absent in LMM5 and LMM11 .
Compounds 36–40 ()
A series of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide derivatives with varying benzamide substituents:
Key Observations :
Enzyme-Targeted Analogues
Derivative 6a ()
This compound, N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide , inhibits human carbonic anhydrase II (hCA II) via interactions with key residues (Thr199, Thr200). Unlike the target compound, it features an ethylthio-oxadiazole group instead of 4-fluorophenyl.
| Feature | Target Compound | Derivative 6a |
|---|---|---|
| Oxadiazole Group | 5-(4-Fluorophenyl) | 5-(Ethylthio) |
| Sulfonamide Group | Diethylsulfamoyl | Phenylsulfonyl |
| Enzyme Affinity | Not reported | IC₅₀: 0.87 µM (hCA II) |
Key Observation : The ethylthio group in 6a facilitates hydrophobic interactions with hCA II, while the target compound’s 4-fluorophenyl group may favor binding to fungal enzymes like Trr1 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
